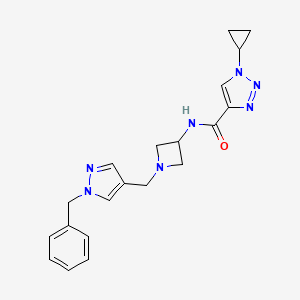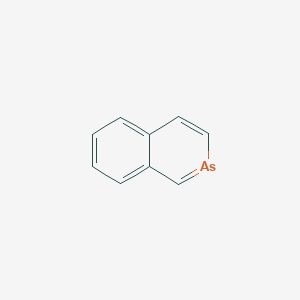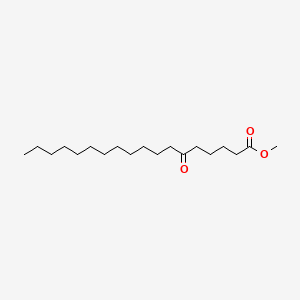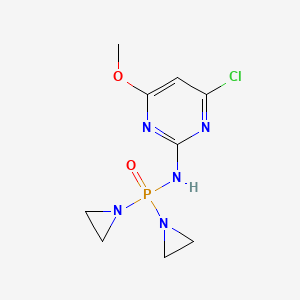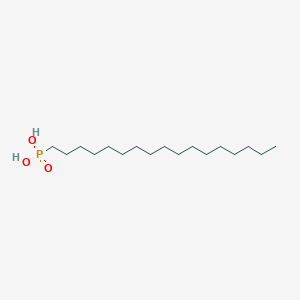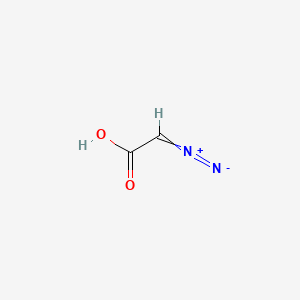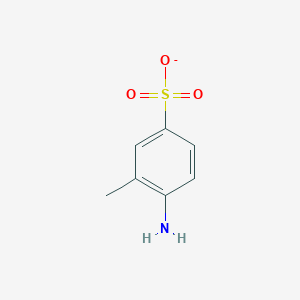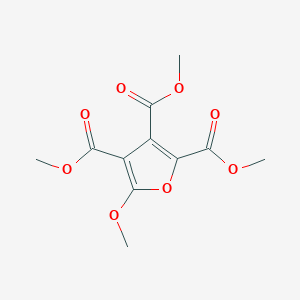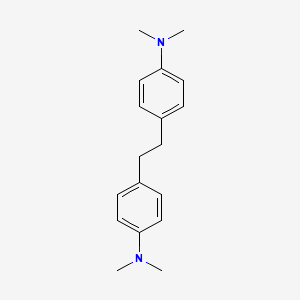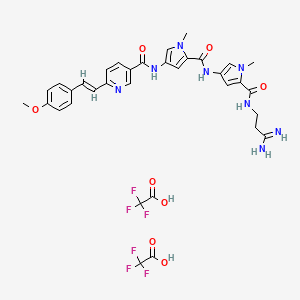
S-MGB-234 bis-TFA salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-MGB-234 bis-TFA salt is a novel minor groove binder that has shown significant potential as a therapeutic agent for animal African trypanosomiasis. This compound is particularly effective against the primary causative agents of the disease, namely Trypanosoma congolense and Trypanosoma vivax .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-MGB-234 bis-TFA salt involves the use of trifluoroacetic acid (TFA) in the manufacturing process. TFA is commonly used to release synthesized peptides from solid-phase resins and during reversed-phase HPLC purification . The preparation of the TFA/TMSBr cocktail involves a specific ratio of TFA, TMSBr, thioanisole, and EDT, which is used to cleave the peptide resin .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of ion chromatography to determine the concentration of residual trifluoroacetate in samples. This method allows for the rapid development and easy transfer of methods to other labs .
Analyse Chemischer Reaktionen
Types of Reactions: S-MGB-234 bis-TFA salt undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of trifluoroacetate, which can affect the accuracy and reproducibility of cellular assays .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium carbonate, sodium bicarbonate, and deionized water. These reagents are used in ion chromatography to separate trace TFA from other anions .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit significant biological activity. For example, the bis TFA salt of leucettamol A showed inhibition zones against Mycobacterium smegmatis .
Wissenschaftliche Forschungsanwendungen
S-MGB-234 bis-TFA salt has a wide range of scientific research applications. It is primarily used in the treatment of animal African trypanosomiasis, where it exhibits exceptional in vitro efficacy against Trypanosoma congolense and Trypanosoma vivax . Additionally, the compound does not demonstrate cross-resistance with existing diamidine drugs and is not internalized through the transporters employed by diamidines .
Wirkmechanismus
The mechanism of action of S-MGB-234 bis-TFA salt involves its binding to the minor groove of DNA. This binding disrupts the DNA structure and inhibits the replication of the parasite. The compound’s molecular targets include the DNA of Trypanosoma congolense and Trypanosoma vivax, which are the primary causative agents of animal African trypanosomiasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to S-MGB-234 bis-TFA salt include other minor groove binders such as pentamidine and diminazene. These compounds also target the DNA of parasites and exhibit similar mechanisms of action .
Uniqueness: What sets this compound apart from other similar compounds is its lack of cross-resistance with existing diamidine drugs. This makes it a promising candidate for the treatment of drug-resistant strains of Trypanosoma congolense and Trypanosoma vivax .
Eigenschaften
Molekularformel |
C34H34F6N8O8 |
|---|---|
Molekulargewicht |
796.7 g/mol |
IUPAC-Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;; |
InChI-Schlüssel |
DXYFFMSFQRKJCY-ZDTICIBISA-N |
Isomerische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


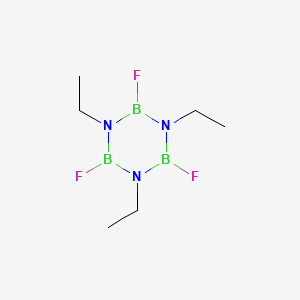
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
